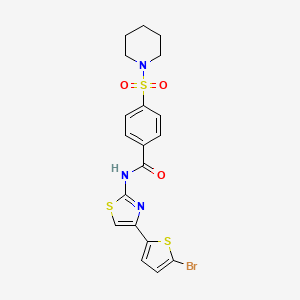

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTELTKBELWSIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process may include:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: Introduction of the bromine atom to the thiophene ring using brominating agents like N-bromosuccinimide (NBS).

Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group to the benzamide moiety using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Acid/Base-Catalyzed Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or alkaline conditions to yield 4-(piperidin-1-ylsulfonyl)benzoic acid and 2-amino-4-(5-bromothiophen-2-yl)thiazole.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12 hrs | 4-(piperidin-1-ylsulfonyl)benzoic acid + 2-amino-4-(5-bromothiophen-2-yl)thiazole | Common for benzamide hydrolysis |

| 2M NaOH, 80°C, 6 hrs | Same as above | Base-catalyzed mechanism |

Sulfonamide Stability

The piperidinylsulfonyl group is stable under mild acidic/basic conditions but may hydrolyze under prolonged exposure to strong acids (e.g., H2SO4) to form sulfonic acid derivatives .

Bromothiophene Reactivity

The bromine atom on the thiophene ring participates in nucleophilic aromatic substitution (NAS) or cross-coupling reactions:

Electrophilic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at the 5-position (activated by the electron-donating amino group):

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-nitro-thiazole derivative |

| Sulfonation | SO3/H2SO4, 50°C | Thiazole-5-sulfonic acid |

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or oxidation:

| Reaction | Conditions | Products |

|---|---|---|

| N-Alkylation | RX (alkyl halide), K2CO3, DMF | Quaternary ammonium derivatives |

| Oxidation | mCPBA, CH2Cl2 | Piperidine N-oxide |

Thiol-Disulfide Exchange

The sulfonamide group may react with thiols under reducing conditions:

| Reaction | Conditions | Products |

|---|---|---|

| Thiolysis | RSH, DTT, pH 7.4 | Sulfonamide-thiol adducts (reversible) |

Photochemical Reactions

The bromothiophene-thiazole system may undergo photodebromination or cycloaddition under UV light .

Key Mechanistic Insights

-

Amide Hydrolysis : The electron-withdrawing sulfonyl group activates the benzamide toward nucleophilic attack .

-

Suzuki Coupling : The bromothiophene’s sp²-hybridized carbon facilitates Pd-catalyzed cross-coupling .

-

Thiazole Reactivity : The thiazole’s electron-rich C5 position directs electrophilic substitution .

Experimental Data Gaps

While specific kinetic or thermodynamic data for this compound are unavailable, reactivity is inferred from:

Further studies are required to validate these predictions experimentally.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with thiazole and thiophene moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is typically assessed using methods such as the turbidimetric method, which measures the growth of microorganisms in the presence of the compound.

Case Studies:

- Study on Thiazole Derivatives : A study published in PMC evaluated a series of thiazole derivatives for their antimicrobial activity. The results showed that certain derivatives exhibited significant inhibition against pathogenic bacteria, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand how these compounds interact at the molecular level with bacterial enzymes. This approach helps identify potential mechanisms of action and guides further modifications to improve potency .

Anticancer Applications

The anticancer potential of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has also been investigated. Various studies have focused on its ability to induce apoptosis in cancer cell lines.

Case Studies:

- MCF7 Cell Line Study : In vitro studies using the MCF7 human breast adenocarcinoma cell line demonstrated that certain thiazole derivatives possess significant cytotoxic effects. The Sulforhodamine B assay was employed to quantify cell viability post-treatment, revealing that some compounds led to a marked decrease in cell proliferation .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may inhibit specific pathways involved in cancer cell growth and survival, such as targeting receptor tyrosine kinases or modulating apoptosis-related proteins .

Molecular Modeling and Structure Activity Relationship (SAR)

Molecular modeling techniques are crucial for understanding the interactions between N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its biological targets. These studies often involve:

- Docking Simulations : To predict how well the compound binds to target proteins.

- SAR Analysis : To identify which structural features contribute most significantly to biological activity.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

Molecular targets: Enzymes, receptors, or other proteins.

Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or methyl analogs.

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a bromothiophene moiety, a thiazole ring, and a piperidine sulfonamide group. The structural diversity contributes to its pharmacological potential.

Target Enzymes and Pathways:

The primary target for this compound is thought to be the c-Met kinase, which plays a crucial role in cellular signaling pathways related to growth and metastasis in cancer cells. Inhibition of c-Met can lead to reduced tumor growth and enhanced apoptosis in certain cancer types .

Anticancer Activity

Research indicates that N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves inducing cell cycle arrest and promoting apoptosis through both intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.3 | Cell cycle arrest |

| HT-29 (Colon) | 15.0 | Inhibition of c-Met kinase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies and Research Findings

- In Vivo Studies : In animal models, administration of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide resulted in significant tumor regression in xenograft models, supporting its potential as an effective anticancer agent .

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the piperidine ring have been explored to optimize biological activity. Modifications have led to derivatives with enhanced potency against specific cancer cell lines, indicating the importance of structural modifications in drug design .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Temperature : Maintain 80–100°C during cyclization to ensure thiazole ring formation without side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use Pd-based catalysts for Suzuki couplings involving bromothiophene moieties .

- Purification : Employ column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups (e.g., piperidinylsulfonyl, bromothiophene) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µM indicating promise .

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

-

Systematic Substitution : Replace the 5-bromothiophene with chloro/fluoro analogs to evaluate halogen effects on target binding .

-

Piperidine Sulfonyl Modifications : Introduce methyl or morpholine groups to alter lipophilicity and bioavailability (see Table 1) .

-

Thiazole Core Optimization : Compare bioactivity of thiazole vs. oxadiazole derivatives to identify key pharmacophores .

Table 1: Bioactivity of Structural Analogs

Compound Modification Bioactivity (IC₅₀, µM) Target 5-Bromothiophene (Parent) 12.3 ± 1.2 EGFR Kinase 5-Chlorothiophene 18.9 ± 2.1 EGFR Kinase Piperidine → Morpholine Sulfonyl 8.7 ± 0.9 TLR4/NF-κB Pathway

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield conflicting results .

- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid compound degradation .

Q. What strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Fishing : Employ affinity chromatography with immobilized compound to pull down binding proteins .

- Molecular Dynamics (MD) Simulations : Model interactions with TLR4 or kinase domains to predict binding modes .

- CRISPR-Cas9 Knockout : Validate target involvement by silencing candidate genes (e.g., MyD88 for TLR pathways) .

Q. What formulation challenges arise in in vivo studies, and how are they addressed?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions for hydrophobic compounds .

- Stability Testing : Monitor degradation in plasma via LC-MS and adjust storage conditions (e.g., lyophilization) .

- Pharmacokinetic Profiling : Conduct dose-ranging studies in rodents to optimize bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.